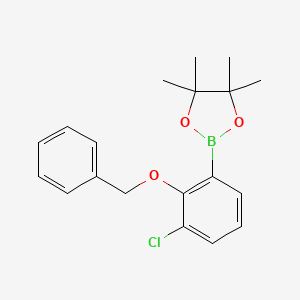

2-Benzyloxy-3-chlorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZKYSXCUHVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Conditions

A representative procedure uses 4-bromo-2-chloroaniline (27) as the aryl halide precursor. The reaction employs:

-

Catalyst : Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

-

Base : Potassium acetate (KOAc)

-

Solvent : Dry 1,4-dioxane

-

Temperature : Reflux (≈100°C)

-

Atmosphere : Inert (N₂ or Ar)

Operational Steps :

-

Combine 4-bromo-2-chloroaniline (28 g, 0.135 mol), B₂Pin₂ (44.76 g, 0.176 mol), KOAc (16.66 g), and Pd(dppf)Cl₂ (5.4 g) in dioxane.

-

Reflux for 18 hours under N₂.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude product.

Yield : ≈50 g (crude), with LCMS confirmation (m/z 254 [M+H]⁺).

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |

| Reaction Time | 18 h |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (≈100°C) |

Microwave-Assisted Synthesis for Accelerated Coupling

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes. This method is ideal for high-throughput applications.

Procedure and Optimization

-

Catalyst : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium)

-

Base : Sodium carbonate (Na₂CO₃)

-

Solvent : 1,2-Dimethoxyethane (DME)/H₂O (3:1)

-

Temperature : 135°C (microwave)

Operational Steps :

-

Mix 2-chloro-4-iodoaniline (0.1 g, 0.394 mmol), 1-methyl-3-iodopyrazole (0.123 g), Na₂CO₃ (0.125 g), and Pd(PPh₃)₄ (0.046 g) in DME/H₂O.

-

Irradiate at 135°C for 1 hour.

-

Purify via silica chromatography (cyclohexane/EtOAc) to isolate the product.

Yield : 73% (60 mg), confirmed by ¹H NMR and LC-MS.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ |

| Reaction Time | 1 h |

| Solvent | DME/H₂O (3:1) |

| Temperature | 135°C (microwave) |

Photochemical Homologation with N-Sulfonylhydrazones

A novel photochemical approach enables boronate synthesis without transition metals. This method uses UV light to initiate radical pathways.

| Parameter | Value |

|---|---|

| Light Source | 370 nm UV lamps |

| Reaction Time | 1.75 h (irradiation) + 14 h |

| Solvent | CH₂Cl₂ |

Experimental Optimization and Challenges

Solvent and Base Selection

Catalytic Efficiency

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Hydrolysis: The major product is 2-benzyloxy-3-chlorophenylboronic acid.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Benzyloxy-3-chlorophenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst, allowing for the synthesis of biaryl compounds widely used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this boronic ester to synthesize various biaryl derivatives with high yields. The reaction conditions were optimized to achieve a maximum yield of 95% for specific substrates, showcasing the compound's effectiveness as a coupling partner .

Medicinal Chemistry

Drug Development

Boronic acids and their esters, including this compound, have gained attention in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules. This property is particularly useful in developing protease inhibitors and other therapeutic agents.

Case Study: Protease Inhibition

Research has shown that derivatives of boronic acids can inhibit proteasome activity, which is crucial for regulating protein degradation within cells. The pinacol ester form of 2-Benzyloxy-3-chlorophenylboronic acid has been tested for its efficacy against specific proteases, yielding promising results in preclinical studies .

Material Science

Polymer Synthesis

The compound is also utilized in material science for synthesizing advanced materials such as polymers and nanomaterials. The boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the creation of responsive materials.

Data Table: Comparison of Boronic Esters in Polymerization

| Compound | Yield (%) | Application Area |

|---|---|---|

| 2-Benzyloxy-3-chlorophenylboronic acid | 90 | Polymer synthesis |

| 4-(1-(Benzyloxycarbonylamino)cyclopropyl) | 85 | Drug delivery systems |

| 2-Benzyloxy-5-methylphenylboronic acid | 88 | Organic electronics |

Biochemical Applications

Enzyme Inhibition Studies

Boronic acids are known to interact with enzymes through covalent bonding, making them valuable tools in biochemical studies. The application of this compound has been explored in various enzyme inhibition assays.

Case Study: Enzyme Interaction

A recent study investigated the interaction of this compound with serine proteases, revealing that it could effectively inhibit enzyme activity at micromolar concentrations. This finding supports its potential use as a lead compound in drug discovery .

Mechanism of Action

The primary mechanism of action for 2-Benzyloxy-3-chlorophenylboronic acid pinacol ester involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium, followed by reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Benzyloxyphenylboronic Acid Pinacol Ester (CAS RN: 754226-40-9)

- Structural Difference : Benzyloxy group at the 4-position instead of the 2-position.

- Impact : The para-substituted analog exhibits reduced steric hindrance compared to the ortho-substituted 2-benzyloxy derivative. This may improve coupling efficiency with bulky substrates. However, electronic effects (electron-donating benzyloxy group) remain similar .

2-Chloro-5-fluoro-3-methylphenylboronic Acid Pinacol Ester

- Structural Difference : Methyl and fluoro substituents replace benzyloxy and chlorine.

- Reduced steric bulk compared to the benzyloxy group may broaden substrate compatibility .

4-Nitrophenylboronic Acid Pinacol Ester

- Structural Difference : Nitro group at the 4-position.

- Impact : The strong electron-withdrawing nitro group significantly increases electrophilicity, enhancing reactivity with H₂O₂ (evidenced by rapid UV-vis spectral changes at 405 nm) . This contrasts with the moderate electronic effects of chlorine and benzyloxy substituents in the target compound.

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to boronic acids. Key comparisons:

The 2-benzyloxy-3-chloro derivative’s solubility profile aligns with other pinacol esters, favoring polar solvents like chloroform.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric effects:

- However, the chlorine substituent’s electron-withdrawing effect may counterbalance this by increasing electrophilicity .

- 3,5-Dichloro-4-hydroxyphenyl pinacol ester (CAS RN: N/A) : Multiple electron-withdrawing groups enhance reactivity but may limit compatibility with electron-rich aryl halides .

- 2-Acetylaminophenyl pinacol ester (CAS RN: 871839-91-7): The acetyl amino group provides a balance of steric bulk and electron donation, enabling selective couplings in complex systems .

Commercial Availability and Cost

- 2-Benzyloxy-3-chlorophenyl pinacol ester : Priced at JPY 21,000/5g (>97% purity) .

- 4-Benzyloxyphenyl pinacol ester : Lower cost (JPY 14,000/5g) due to simpler synthesis and higher demand .

- 3-Chloro-4-ethoxy-5-fluorophenyl pinacol ester (CAS RN: 1668474-08-5) : Higher price (97% purity, exact cost undisclosed) reflects complex substitution patterns .

Biological Activity

2-Benzyloxy-3-chlorophenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications in drug discovery, particularly in the development of proteasome inhibitors, enzyme modulators, and agents with anticancer properties.

- IUPAC Name: this compound

- Molecular Formula: C16H18BClO3

- Molecular Weight: 304.68 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its reactivity and selectivity towards specific biological pathways, which may lead to therapeutic effects.

Anticancer Activity

Research has indicated that boronic acid derivatives can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, has been successfully used to treat multiple myeloma by inhibiting the proteasome pathway . Similarly, studies suggest that this compound may exhibit similar anticancer properties through its interaction with proteasomal enzymes.

Antimicrobial Properties

Boronic acids have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Compounds like this compound could potentially be explored for their effectiveness against resistant strains of bacteria due to their unique structural features that enhance binding affinity .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of boron-containing compounds. The modulation of inflammatory pathways through the inhibition of specific enzymes involved in inflammation can lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Adams et al. (1998) | Demonstrated that dipeptide boronic acids inhibit proteasome activity | Established a link between boronic acids and anticancer effects |

| Li et al. (2010) | Developed macrocyclic compounds with potent inhibitory activity against HCV NS3 | Suggested broader antiviral applications for boron-containing compounds |

| Recent Investigations | Explored carboxyphenyl-glycylboronic acids as inhibitors of class C β-lactamase | Indicated potential for antibiotic development |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chlorophenylboronic acid with benzyl alcohol under acidic conditions, followed by esterification with pinacol. This method allows for the introduction of functional groups that can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyloxy-3-chlorophenylboronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via esterification of 2-benzyloxy-3-chlorophenylboronic acid with pinacol under acidic conditions. The reaction often employs toluene or THF as a solvent and is refluxed for 12–24 hours. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended to achieve >97.0% purity, as confirmed by GC analysis .

Q. What analytical techniques are recommended for characterizing this boronic ester?

- Methodological Answer : Key techniques include:

- Gas Chromatography (GC) : To assess purity (>97.0% as per supplier specifications) .

- NMR Spectroscopy : and NMR to confirm the esterification of the boronic acid (e.g., disappearance of B-OH peaks and presence of pinacol methyl groups). NMR can verify boron coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 310.19 (CHBO) .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : While the compound is listed under "Organics" without explicit storage guidelines, structurally similar boronic esters (e.g., brominated analogs) require storage at 0–6°C to prevent decomposition . Recommendations include desiccation under inert gas (N/Ar) and avoidance of prolonged exposure to moisture .

Advanced Research Questions

Q. How do the benzyloxy and chloro substituents influence Suzuki-Miyaura coupling reactivity and regioselectivity?

- Methodological Answer : The ortho-chloro group introduces steric hindrance, potentially slowing transmetalation, while the meta-benzyloxy group exerts electron-donating effects via resonance, activating the ring for coupling. Comparative studies with fluorinated analogs (e.g., 2-benzyloxy-4-fluorophenyl derivatives) suggest electronic modulation can alter reaction rates and by-product formation . Optimize using Pd(OAc)/SPhos catalysts and KPO as a base in THF/water mixtures.

Q. How can researchers resolve contradictions in reaction yields when using this boronic ester in cross-couplings?

- Methodological Answer : Low yields may arise from:

- Protodeboronation : Mitigate by using anhydrous solvents and degassed conditions.

- Steric Hindrance : Switch to bulkier ligands (e.g., XPhos) or elevate reaction temperatures.

- Competing Side Reactions : Monitor for homocoupling via NMR and adjust stoichiometry of the aryl halide partner. Reference fluorinated analogs (e.g., 5-fluoro derivatives) to benchmark electronic effects .

Q. What strategies optimize purification of this compound when by-products (e.g., hydrolyzed boronic acid) are present?

- Methodological Answer : Use a two-step purification protocol:

Liquid-Liquid Extraction : Separate polar by-products (e.g., boronic acid) using ethyl acetate/water.

Chromatography : Employ a gradient of hexane:ethyl acetate (9:1 to 7:3) on silica gel. Purity thresholds (>97.0% GC) are achievable, as noted in supplier data .

Q. How can the compound’s stability under varying pH conditions be experimentally assessed?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via HPLC at 254 nm:

- Acidic Conditions (pH < 3) : Rapid hydrolysis to boronic acid expected.

- Neutral/Alkaline Conditions (pH 7–10) : Stability improves, but prolonged exposure may still lead to slow decomposition. Compare with stability data for 3-benzyloxy-4-methylphenylboronic acid pinacol ester, which shows similar pH sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.